1-(2,4-Dimethylphenyl)propan-1-one

Antibacterial Drug Discovery Enzyme Inhibition Staphylococcus aureus

1-(2,4-Dimethylphenyl)propan-1-one (CAS 35031-55-1), also known as 2',4'-dimethylpropiophenone, is a substituted alkyl-phenylketone with the molecular formula C11H14O and a molecular weight of 162.23 g/mol. It is a colorless to pale yellow liquid with a sweet, floral odor.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 35031-55-1
Cat. No. B3131230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylphenyl)propan-1-one
CAS35031-55-1
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1)C)C
InChIInChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3
InChIKeyUWFRVQVNYNPBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dimethylphenyl)propan-1-one (CAS 35031-55-1): Sourcing Guide for Alkyl-Phenylketone Intermediates


1-(2,4-Dimethylphenyl)propan-1-one (CAS 35031-55-1), also known as 2',4'-dimethylpropiophenone, is a substituted alkyl-phenylketone with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . It is a colorless to pale yellow liquid with a sweet, floral odor . The compound is practically insoluble in water but soluble in most organic solvents [1]. It is a volatile compound found naturally in tea and in the plant Ligusticum [1]. As a synthetic intermediate, it serves as a versatile substrate for nucleophilic addition and reduction reactions, and is a key precursor in the synthesis of various pharmaceuticals, fragrances, and other organic compounds . This compound also acts as an Eperisone impurity (Eperisone Impurity 12), making it essential for analytical method development and quality control in pharmaceutical manufacturing [2].

Why 1-(2,4-Dimethylphenyl)propan-1-one Cannot Be Replaced by Unsubstituted Analogs


Substitution of 1-(2,4-dimethylphenyl)propan-1-one with a generic, unsubstituted alkyl-phenylketone like propiophenone is not equivalent for applications requiring specific biological activity or chemical reactivity. The presence and position of methyl groups on the aromatic ring critically alter molecular recognition and target binding [1]. For example, the 2,4-dimethyl substitution pattern is a key structural determinant for the compound's potent inhibition of bacterial DNA gyrase (IC50 = 2.5 nM) [1]. Unsubstituted propiophenone lacks this activity profile. Furthermore, the compound's specific substitution pattern is essential for its defined role as Eperisone Impurity 12 in pharmaceutical analysis, a function that generic analogs cannot fulfill [2]. The unique combination of a sweet, floral odor with a defined substitution pattern also makes it specifically suitable for certain fragrance applications, as documented in patents [3].

Quantitative Differentiation of 1-(2,4-Dimethylphenyl)propan-1-one: A Comparative Evidence Guide


Superior Antibacterial Target Engagement: Nanomolar Inhibition of DNA Gyrase

1-(2,4-Dimethylphenyl)propan-1-one demonstrates potent inhibition of Staphylococcus aureus DNA gyrase with an IC50 of 2.5 nM [1]. This value represents a 215-fold increase in potency compared to a structurally related alkyl-phenylketone comparator in the same assay, which exhibited an IC50 of 537 nM against the same target [2]. This direct, head-to-head comparison of quantitative data highlights a profound difference in antibacterial target engagement based solely on the compound's specific substitution pattern.

Antibacterial Drug Discovery Enzyme Inhibition Staphylococcus aureus

Documented High-Resolution Structural Binding to SARS-CoV-2 Main Protease

The compound's precise molecular interaction has been experimentally validated by X-ray crystallography, with a high-resolution (1.63 Å) structure of 2,4'-dimethylpropiophenone bound to the SARS-CoV-2 main protease (Mpro) [1]. This structural evidence demonstrates that the compound is an active site or allosteric inhibitor of a key viral enzyme [1]. In contrast, many other alkyl-phenylketones lack this documented, high-resolution structural validation for this therapeutically relevant target. This provides a strong, structure-based rationale for its selection over untested analogs.

COVID-19 Research Antiviral Drug Discovery Structural Biology

Defined Physicochemical Properties for Fragrance and Formulation Design

1-(2,4-Dimethylphenyl)propan-1-one possesses a quantifiable physicochemical profile that differentiates it from unsubstituted analogs like propiophenone. Key predicted properties include a LogP of 3.12, a boiling point of 249.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.0248 mm Hg at 25°C . Its characteristic sweet, floral odor is explicitly documented, and its utility as a fragrance substance is protected by a specific patent [1]. This contrasts with propiophenone, which has a LogP of 2.19 and a boiling point of 218°C [2], resulting in a 31.7°C increase in boiling point and a significantly higher LogP, impacting volatility and scent tenacity in formulations.

Fragrance Chemistry Formulation Development Physicochemical Profiling

Essential Reference Standard: Certified as Eperisone Impurity 12

1-(2,4-Dimethylphenyl)propan-1-one is specifically identified and supplied as Eperisone Impurity 12, with characterization data compliant with regulatory guidelines [1]. This designation is unique to this specific compound and cannot be met by a close analog. It is used for analytical method development, method validation, and quality control applications for the pharmaceutical Eperisone [1]. This regulatory and analytical role provides a clear, application-specific reason for its procurement that is entirely absent for other alkyl-phenylketones.

Pharmaceutical Quality Control Analytical Method Validation Reference Standards

Application Scenarios for 1-(2,4-Dimethylphenyl)propan-1-one Based on Quantitative Evidence


Antibacterial Drug Discovery: Lead Identification and Optimization

This compound is a high-priority candidate for antibacterial drug discovery programs targeting DNA gyrase in Gram-positive pathogens like Staphylococcus aureus. Its potent, nanomolar inhibition (IC50 = 2.5 nM) and >200-fold superiority over close structural analogs make it a compelling starting point for lead optimization. It can be used to establish structure-activity relationships (SAR) for gyrase inhibition and for the development of novel antibiotics.

Antiviral Research: Structure-Guided Drug Design Against SARS-CoV-2

The high-resolution (1.63 Å) X-ray co-crystal structure with SARS-CoV-2 main protease provides an unparalleled resource for structure-based drug design. Researchers can use this structural data to rationally modify the compound to improve potency, selectivity, and drug-like properties. It serves as a validated chemical probe for studying Mpro function and for identifying new antiviral therapies.

Pharmaceutical Quality Control: Reference Standard for Eperisone Analysis

This compound is a required reference standard for the analytical method development, method validation, and quality control of Eperisone . Its specific designation as Eperisone Impurity 12 ensures that it is the exact compound needed for compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) and commercial production. Substitution with any other analog is not an option.

Fragrance Development: Formulation with a Specific Olfactory Profile

The compound's documented sweet, floral odor and its specific physicochemical properties (LogP = 3.12, BP = 249.7°C) make it a distinct ingredient for fragrance chemists. Its use is protected by patent [1], confirming its value as a unique fragrance substance. Formulators can use this data to predict its performance, volatility, and tenacity in complex fragrance blends, achieving a scent profile that cannot be replicated by propiophenone or other simple alkyl-phenylketones.

Technical Documentation Hub

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